2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile

Descripción general

Descripción

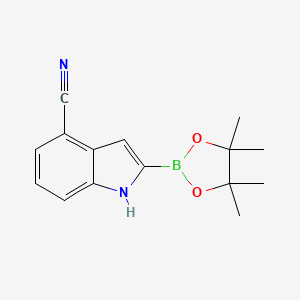

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to an indole core with a nitrile group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated indole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Amino-indole derivatives.

Substitution: Various substituted indole derivatives depending on the coupling partner.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that indole derivatives, including those modified with boron compounds like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can target specific cancer cell lines and inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of boron-containing indoles and their efficacy against cancer cells. The research demonstrated that the introduction of the boron moiety enhances the biological activity of the indole scaffold by improving solubility and stability in biological environments .

Targeting Specific Pathways

The compound has also been investigated for its ability to selectively inhibit certain protein kinases involved in cancer progression. By modifying the indole structure with a dioxaborolane group, researchers aim to enhance selectivity and reduce off-target effects .

Synthetic Intermediates

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecular structures. It can participate in cross-coupling reactions (such as Suzuki-Miyaura reactions), enabling the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst in aqueous media | Aryl-substituted indoles |

| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted indoles |

| Cyclization Reactions | Heat or microwave irradiation | Complex cyclic structures |

Development of Functional Materials

The incorporation of boron into organic frameworks has implications for materials science. Compounds like this compound are being explored for their potential use in organic electronics and photonic devices due to their electronic properties. The boron atom can enhance charge transport characteristics and stability under operational conditions .

Case Study:

Recent advancements have shown that boron-containing compounds can improve the performance of organic light-emitting diodes (OLEDs) by facilitating better charge balance and reducing energy losses during operation. This application is critical for developing more efficient display technologies .

Mecanismo De Acción

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The nitrile group can also engage in nucleophilic addition reactions, making the compound versatile in synthetic applications .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boron-containing compound with applications in organic synthesis.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of various organic molecules.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile is unique due to the combination of the indole core and the dioxaborolane group, which provides a versatile platform for further functionalization and applications in diverse fields of research and industry.

Actividad Biológica

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_{15}H_{18}BNO_3 with a molecular weight of approximately 268.12 g/mol . The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing dioxaborolane groups have been shown to inhibit various enzymes through covalent bonding. This mechanism is particularly relevant in targeting kinases and other proteins involved in disease pathways.

- Antimicrobial Properties : Research has indicated that similar dioxaborolane derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

- Anticancer Potential : Indole derivatives are known for their anticancer properties. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of these compounds against cancer cells by modulating cell signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of kinase activity | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of indole-based compounds with dioxaborolane substituents. Results showed that these compounds inhibited the growth of various bacterial strains, particularly highlighting their effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) through disruption of cell wall integrity .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests a promising avenue for further research in cancer therapeutics.

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJHPYXWEQOLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682229 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-19-9 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.